N-(4-BROMO-2-CHLOROPHENYL)-N'-(3-PYRIDYL)UREA
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Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom at the 4-position and a chlorine atom at the 2-position on the phenyl ring, along with a pyridyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA typically involves the reaction of 4-bromo-2-chloroaniline with 3-pyridyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.
Types of Reactions:
Oxidation: N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under reflux conditions in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)THIOUREA: Similar structure but with a thiourea moiety instead of urea.
N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but with a pyridyl group at the 2-position.
N-(4-BROMO-2-CHLOROPHENYL)-N’-(4-PYRIDYL)UREA: Similar structure but with a pyridyl group at the 4-position.
Uniqueness: N-(4-BROMO-2-CHLOROPHENYL)-N’-(3-PYRIDYL)UREA is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring and the pyridyl group on the urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEPOBYKPOEYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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